4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane
Description
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c23-19(15-4-1-5-16(14-15)22-9-3-8-20-22)21-10-7-18(25-13-11-21)17-6-2-12-24-17/h1-6,8-9,12,14,18H,7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCKAHKFXMWZQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole derivative, followed by the introduction of the benzoyl group. The thiophene ring is then incorporated, and finally, the thiazepane ring is formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of new materials and compounds.
- Synthetic Routes : The synthesis typically involves multi-step organic reactions starting from pyrazole derivatives, followed by the introduction of the benzoyl group and thiophene ring, culminating in the formation of the thiazepane ring through cyclization reactions. Optimization of reaction conditions is crucial for achieving high yields and purity .
Biology
- Biological Interactions : The compound's unique structure enables it to interact with various biological targets. Its potential as a candidate for drug discovery is significant due to its ability to modulate biological pathways.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related thiophene and thiazole derivatives have shown promise in inhibiting cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer) . Molecular docking studies indicate potential binding interactions with key targets involved in cancer progression.
Medicine
- Therapeutic Applications : The compound has been explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Its structural features are conducive to developing novel pharmacological agents .
- Pharmacological Studies : Research has highlighted the importance of similar heterocyclic compounds in medicinal chemistry, showcasing their broad spectrum of pharmacological activities such as antifungal, antibacterial, and analgesic effects .
Industry
- Material Development : In industrial applications, 4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane can be utilized in developing new materials with specific electronic or optical properties due to its heterocyclic nature .
- Chemical Manufacturing : The compound's synthesis can be scaled up using continuous flow reactors and automated synthesis platforms to enhance efficiency in chemical manufacturing processes .
Case Study 1: Anticancer Research
A recent study focused on synthesizing a series of 1,3,4-thiadiazole derivatives demonstrated their anticancer potential against human cancer cell lines. The study utilized molecular docking techniques to evaluate binding affinities with dihydrofolate reductase (DHFR), indicating that compounds structurally related to this compound could serve as effective anticancer agents .
Case Study 2: Material Science
Another investigation highlighted the use of thiophene-containing compounds in developing advanced materials for electronic applications. The unique electronic properties imparted by the thiophene moiety can lead to innovative solutions in organic electronics .
Mechanism of Action
The mechanism of action of 4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
- BG14863 (4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane): Replaces the pyrazole with a pyrrole ring and introduces a 4-fluorophenyl group. Pyrrole’s single nitrogen atom reduces hydrogen-bonding capacity compared to pyrazole’s two adjacent nitrogens.
4-(2H-1,3-benzodioxole-5-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane :
Substitutes pyrazole with a benzodioxole group, a bicyclic ether. Benzodioxole increases metabolic stability due to reduced oxidative metabolism. The 2,5-difluorophenyl substituent further enhances lipophilicity and electron-withdrawing effects, which may influence receptor binding .
Sulfonyl-Substituted Derivatives
- (E)-7-(2-chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane: Replaces the benzoyl group with a styrylsulfonyl moiety.
7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane :
Features a trifluoropropylsulfonyl group, combining sulfonyl’s electron-withdrawing effects with fluorine’s lipophilicity. The trifluoropropyl chain may enhance blood-brain barrier penetration compared to the target compound’s benzoyl-pyrazole group .
Heteroaryl Modifications on the Thiazepane Core
- 7-(Furan-2-yl)-4-(methylsulfonyl)-1,4-thiazepane: Substitutes thiophene with furan, replacing sulfur with oxygen.
Research Findings and Trends
- Electronic Effects : Pyrazole and pyrrole substituents exhibit distinct electronic profiles, with pyrazole’s dual nitrogen atoms favoring stronger intermolecular interactions. Sulfonyl groups (e.g., in –8) increase polarity but reduce bioavailability unless balanced with lipophilic groups.
- Biological Relevance : Chlorophenyl and fluorophenyl groups (–7) are common in drug design for their balance of lipophilicity and target affinity. Thiophene and furan () modulate solubility and metabolic pathways.
- Synthetic Accessibility : Compounds with simpler sulfonyl groups (e.g., methylsulfonyl) may offer easier synthesis routes compared to the target’s pyrazole-benzoyl moiety, which requires multi-step coupling reactions.
Biological Activity
The compound 4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane represents a unique structure that combines a thiazepane ring with pyrazole and thiophene moieties. This combination suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, supported by various studies and data.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 270.35 g/mol. The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazepane derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
Key Findings:
- MTT Assay Results: Compounds with similar structures have demonstrated stronger cytotoxic activity than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Mechanism of Action: The anticancer activity is often linked to the induction of apoptosis through pathways involving caspases (caspase 3/7, caspase 8, and caspase 9) and modulation of autophagy .
Antimicrobial Activity
In addition to anticancer properties, compounds with pyrazole and thiophene functionalities have been investigated for their antimicrobial effects.
Study Insights:
- Fungicidal Activity: Some related pyrazole derivatives exhibited moderate fungicidal activity, indicating potential use in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups can enhance or diminish the efficacy of the compound.
| Structural Feature | Effect on Activity |
|---|---|
| Pyrazole Ring | Enhances anticancer activity by inducing apoptosis. |
| Thiazepane Ring | Contributes to overall stability and bioactivity. |
| Thiophene Substituent | Potentially increases antimicrobial properties. |
Case Studies
Several case studies have been conducted to evaluate the biological activities of related compounds:
- Study on Pyrazolo[4,3-e][1,2,4]triazine Derivatives:
- Research on Autophagy Modulators:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
